molecular formula C16H20N4O3S2 B2754523 N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide CAS No. 393564-85-7

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Cat. No.: B2754523
CAS No.: 393564-85-7
M. Wt: 380.48
InChI Key: UFIKOQSKFSQFAM-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold renowned for its pharmacological versatility. The structure features a thiadiazole core substituted with:

  • A butyramide group at position 2.
  • A thioether-linked 2-((4-ethoxyphenyl)amino)-2-oxoethyl moiety at position 3.

Properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-3-5-13(21)18-15-19-20-16(25-15)24-10-14(22)17-11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIKOQSKFSQFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This is typically achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-ethoxyaniline under suitable conditions to form the ethoxyphenyl-substituted thiadiazole.

    Attachment of the Butyramide Group: The final step involves the reaction of the ethoxyphenyl-substituted thiadiazole with butyryl chloride in the presence of a base to form the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.

    Industry: The compound can be used in the development of new agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in the growth and proliferation of microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected 1,3,4-Thiadiazole Derivatives
Compound Name / ID Substituents (R1, R2) Melting Point (°C) Yield (%) Molecular Weight Key Structural Features
Target Compound R1: Butyramide; R2: 4-Ethoxyphenyl Not reported Not reported ~435.5* Long-chain acyl, ethoxyaryl
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) R1: Acetamide; R2: 4-Chlorobenzyl 132–134 74 ~450.9 Chloro-substituted aryl, short acyl
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) R1: Acetamide; R2: Benzyl 133–135 88 ~427.5 Benzylthio, branched phenoxy
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) R1: Acetamide; R2: 4-Nitrophenyl Not reported Not reported ~434.9 Nitroaryl, chloroaryl
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide R1: Acetamide; R2: Ethyl-pyridazinyl Not reported Not reported ~365.9 Ethyl-thiadiazole, thienylpyridazine

*Calculated based on empirical formula.

Key Observations :

  • Aryl Substituents : The 4-ethoxyphenyl group in the target compound differs from electron-withdrawing groups (e.g., nitro in compound 3 ), which could modulate electronic effects and binding affinity.
  • Thermal Stability : Melting points for analogs range from 132–170°C , suggesting the target compound likely exhibits similar thermal stability.

Key Insights :

  • The ethoxyphenyl group may enhance blood-brain barrier penetration compared to nitroaryl derivatives.
  • Lack of Data : Many analogs (e.g., 5l ) lack reported bioactivity, highlighting the need for targeted assays.

Q & A

Q. What experimental designs address low reproducibility in cytotoxicity assays?

  • Methodological Answer : Implement blinded triplicate testing with internal controls (e.g., doxorubicin). Use ATP-based luminescence (CellTiter-Glo) for viability quantification. Cross-validate results in 3D spheroid models to account for tumor microenvironment heterogeneity .

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